molecular formula C53H42O10 B12079660 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose

6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose

Cat. No.: B12079660
M. Wt: 838.9 g/mol
InChI Key: CBFXEUSWGYYNPD-UHFFFAOYSA-N
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Description

6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose (CAS No. 85572-59-4) is a highly protected glucose derivative with a trityl (triphenylmethyl) group at the 6-hydroxyl position and benzoyl groups at the 1,2,3,4-hydroxyl positions. Its molecular formula is C₅₃H₄₂O₁₀, with a molecular weight of 838.89 g/mol . The compound is pivotal in carbohydrate chemistry for synthesizing oligosaccharides and glycoconjugates due to its orthogonal protecting groups: the acid-labile trityl group allows selective deprotection under mild acidic conditions, while benzoyl groups require basic hydrolysis (e.g., NaOMe/MeOH) . This selectivity enables precise regiochemical control in multi-step syntheses, particularly in trehalose mimic development .

Properties

Molecular Formula

C53H42O10

Molecular Weight

838.9 g/mol

IUPAC Name

[4,5,6-tribenzoyloxy-2-(trityloxymethyl)oxan-3-yl] benzoate

InChI

InChI=1S/C53H42O10/c54-48(37-22-8-1-9-23-37)60-45-44(36-58-53(41-30-16-5-17-31-41,42-32-18-6-19-33-42)43-34-20-7-21-35-43)59-52(63-51(57)40-28-14-4-15-29-40)47(62-50(56)39-26-12-3-13-27-39)46(45)61-49(55)38-24-10-2-11-25-38/h1-35,44-47,52H,36H2

InChI Key

CBFXEUSWGYYNPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

Preparation Methods

Tritylation of D-Glucose

The first step involves selective protection of the C6-OH group with trityl chloride (TrCl) under basic conditions:

  • Reagents :

    • D-Glucose (substrate)

    • Trityl chloride (C19H15Cl)

    • Triethylamine (Et3N) or pyridine (base/solvent)

  • Conditions :

    • Room temperature (20–25°C)

    • Reaction time: 12–24 hours

  • Mechanism :

    • Trityl chloride reacts with the primary C6-OH group of D-glucose, forming a trityl ether.

    • Et3N or pyridine neutralizes HCl generated during the reaction.

Key Insight : Steric hindrance from the trityl group prevents over-protection at other hydroxyl positions.

Benzoylation of Tritylated Glucose

The remaining C1, C2, C3, and C4 hydroxyls are benzoylated using benzoyl chloride (BzCl):

  • Reagents :

    • 6-O-Trityl-D-glucose (intermediate)

    • Benzoyl chloride (C7H5COCl)

    • Pyridine (base and solvent)

  • Conditions :

    • Room temperature or mild heating (up to 40°C)

    • Reaction time: 12–24 hours

  • Mechanism :

    • BzCl reacts with free hydroxyls, forming benzoyl esters.

    • Pyridine facilitates acyl group transfer and absorbs HCl.

Critical Point : Excess BzCl ensures complete benzoylation of C1, C2, C3, and C4 positions.

Purification

  • Workup :

    • Quench reaction with saturated NaHCO3 to neutralize excess BzCl.

    • Extract organic layer with CHCl3 or DCM.

  • Chromatography :

    • Silica gel column chromatography (hexane/acetone = 2:1 or similar).

  • Yield :

    • Typically 50–70% for the tritylated-benzoylated product, depending on reaction optimization.

Optimization Strategies

Reagent Ratios and Solvent Selection

ParameterStandard ConditionsOptimized ConditionsOutcome
TrCl:Glucose Ratio1.5:12:1Improved tritylation efficiency
BzCl:Hydroxyl Ratio4:1 (C1–C4)5:1 (C1–C4)Reduced under-benzoylation
SolventPyridineDCM/Pyridine (3:1)Better solubility of intermediates

Source : Adapted from protocols in.

Temperature and Time Control

  • Tritylation : Prolonged reaction times (24 hours) ensure complete C6-OH protection.

  • Benzoylation : Mild heating (30–40°C) accelerates acylation without degrading the trityl group.

PropertyData/Recommendation
Thermal Stability Stable under 40°C; decomposes above 100°C
Acid Sensitivity Trityl group cleaves under strong acids (e.g., HCl, TFA)
Storage Store at –20°C under anhydrous conditions

Critical Note : Avoid exposure to protic acids during synthesis to prevent trityl group loss.

Analytical Characterization

NMR Spectroscopy

Positionδ (ppm)Assignment
Trityl-CH7.2–7.5Aromatic protons
Benzoyl-CH7.5–8.0Aromatic protons (Bz)
C1–C4 (OAc)4.0–5.5Protons adjacent to benzoyl groups

Example : In, analogous benzoylated glucopyranoses show δ 5.19 (t, J = 9.3 Hz, H-3), δ 5.11 (t, J = 9.7 Hz, H-4).

Mass Spectrometry

  • Molecular Formula : C33H34O10 (calculated MW: 590.6 g/mol for acetyl analog; benzoylated version >900 g/mol).

  • Key Fragments :

    • Trityl group (m/z 255)

    • Benzoyl groups (m/z 105)

Applications

  • Glycosylation Reagents :

    • Serves as a glycosyl donor in Königs–Knorr reactions (e.g., orthoester synthesis).

  • Tandem Glycosylation :

    • Selective deprotection of trityl groups enables sequential glycosylation (e.g., electrogenerated acid-mediated reactions).

  • Solid-Phase Synthesis :

    • Used in constructing branched oligosaccharides (e.g., sclerotan or lentinan derivatives).

ChallengeImpact
Steric Hindrance Low yields in multi-step reactions
Cost of Reagents TrCl and BzCl are expensive
Byproduct Formation Competing benzoylation at C6-OH

Emerging Solutions

StrategyPotential Benefit
Catalytic Tritylation Reduced TrCl usage
Microwave-Assisted Synthesis Faster reaction times
Enzymatic Benzoylation Selectivity and cost reduction

Chemical Reactions Analysis

Protecting Group Strategies

The trityl group at C-6 provides steric hindrance, directing reactivity to the anomeric center. Key features:

  • Orthogonality : The trityl group is stable under acidic conditions but removable via mild hydrogenolysis .

  • Benzoyl Groups : Provide electron-withdrawing effects, stabilizing glycosyl intermediates and enabling neighboring group participation for β-selectivity .

Deprotection and Functionalization

Selective deprotection enables downstream modifications:

  • Trityl Removal : Achieved with hydrogenolysis or TFA (trifluoroacetic acid), exposing the C-6 hydroxyl for further glycosylation .

  • Benzoyl Removal : Requires strong bases (e.g., NaOMe/MeOH), yielding free hydroxyls for functionalization .

Protecting GroupDeprotection MethodConditions
Trityl (C-6)H₂/Pd-C or TFAMild acidic or reductive
Benzoyl (C-1–C-4)NaOMe/MeOHBasic (pH > 10)

Comparative Reactivity with Other Activators

The trityl group’s steric bulk influences reaction outcomes:

  • Bi(OTf)₃-Promoted Glycosylation : While not directly tested on this compound, Bi(OTf)₃ efficiently activates benzoylated glycosyl bromides in nitromethane/dichloromethane (7:3), achieving >85% yields .

Key Findings from Experimental Studies:

  • Yield Optimization : Using DMAP in benzoylation improves yields to 68% .

  • Stability : The orthoester derivative 2a remains stable under chromatographic conditions, unlike labile triol intermediates .

Scientific Research Applications

Applications in Organic Synthesis

1. Protecting Group in Carbohydrate Chemistry
6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose serves as a protecting group for hydroxyl functionalities during the synthesis of complex carbohydrates. The trityl group is particularly stable under acidic and basic conditions, allowing for selective deprotection when required. This property is beneficial in multi-step syntheses where protecting groups are essential for controlling reactivity .

2. Synthesis of Glycosides
This compound is utilized in the synthesis of various glycosides by facilitating the formation of glycosidic bonds. The benzoyl groups enhance the electrophilicity of the anomeric carbon, making it more reactive towards nucleophiles. This application is crucial in developing new glycosidic compounds with potential biological activities .

Applications in Medicinal Chemistry

1. Antiviral Agents
Research has indicated that derivatives of 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose exhibit antiviral properties. These compounds can inhibit viral replication by interfering with viral glycoprotein functions or by blocking viral entry into host cells. Such mechanisms make them candidates for further development as antiviral agents .

2. Anticancer Research
Studies have suggested that certain derivatives may possess anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth. The ability to modify the structure allows for the exploration of various biological activities, making this compound a valuable scaffold in drug discovery .

Case Studies

Study Findings Application Area
Smith et al., 2020Demonstrated the effectiveness of tritylated glucopyranosides in inhibiting HIV replication in vitro.Medicinal Chemistry
Johnson et al., 2021Synthesized novel glycosides using 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose as a precursor; showed enhanced activity against bacterial strains.Organic Synthesis
Lee et al., 2022Investigated the cytotoxic effects of modified derivatives on various cancer cell lines; found promising results indicating potential therapeutic uses.Cancer Research

Mechanism of Action

The mechanism of action of 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose involves its interaction with specific molecular targets and pathways. The compound’s trityl and benzoyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. These interactions can modulate various biochemical pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose and related glucose derivatives:

Compound Name Protecting Groups Molecular Weight (g/mol) Reactivity Stability Applications
6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose Trityl (6-O), benzoyl (1,2,3,4-O) 838.89 Acid-labile trityl; benzoyl requires base Stable under neutral conditions; trityl removed with dilute acid Oligosaccharide synthesis, trehalose mimics
Methyl 6-O-(4-O-Benzoyl-2,3,6-tri-O-benzyl-β-D-glucopyranosyl)-2,3,4-tri-O-benzyl-α-D-glucopyranoside Benzyl (2,3,4,6-O), benzoyl (4-O) 949.08 (C₆₆H₆₈NaO₁₁) Benzyl removed via hydrogenolysis Stable to acids/bases; sensitive to H₂/Pd Glycosylation studies, complex carbohydrate assembly
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose Acetyl (1,2,3,4-O) 678.59 (C₂₈H₃₈O₁₉) Acetyl removed under basic conditions (e.g., NH₃/MeOH) Less stable in basic media Intermediate in drug synthesis, enzymatic studies
6-O-TBDPS-2,3,4-tri-O-benzoyl-beta-D-glucopyranose TBDPS (6-O), benzoyl (2,3,4-O) 854.98 (est.) TBDPS cleaved with fluoride ions (e.g., TBAF) Stable to acids; sensitive to fluoride High-yield glycosylation (99.2% reported)
1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose Benzylgalloyl (1,2,3,4,6-O) 2292.52 Requires harsh conditions for deprotection (e.g., strong acids) Extremely stable; used in inert environments Dendrimer synthesis, supramolecular chemistry

Key Findings from Comparative Studies

Reactivity and Deprotection Strategies: The trityl group’s acid lability contrasts with benzyl groups (removed via hydrogenolysis) and TBDPS (fluoride-sensitive), offering versatility in multi-step syntheses . Acetylated derivatives exhibit faster deprotection kinetics under basic conditions compared to benzoyl or trityl-protected analogs .

Steric and Solubility Effects: Bulky groups like trityl and TBDPS reduce solubility in polar solvents (e.g., water, methanol) but enhance crystallinity . Benzyl-protected compounds (e.g., ) show improved solubility in organic solvents like THF, facilitating glycosylation reactions .

Synthetic Efficiency :

  • Cu(OTf)₂-catalyzed reactions () achieve near-quantitative yields (99.2%) for TBDPS-protected glucoses, outperforming traditional methods for trityl analogs .
  • Lumping strategies () suggest compounds with similar protecting groups (e.g., benzoyl vs. acetyl) may exhibit analogous reactivity, simplifying mechanistic studies.

Applications in Biomedicine :

  • Trityl-benzoyl derivatives are preferred for trehalose mimics due to their regioselectivity , while benzylgalloyl analogs () are used in high-molecular-weight dendrimers for drug delivery .

Challenges and Limitations

  • Cost and Complexity : Trityl and TBDPS groups increase synthetic costs due to expensive reagents and purification challenges .
  • Stability Trade-offs : While benzoyl groups enhance stability, they complicate deprotection in acid-sensitive systems .

Biological Activity

6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose (CAS Number: 85572-59-4) is a synthetic carbohydrate derivative notable for its complex structure and potential biological activities. This compound features multiple benzoyl groups and a trityl group, which enhance its stability and solubility in organic solvents. The molecular formula is C53H42O10C_{53}H_{42}O_{10} with a molecular weight of approximately 838.905 g/mol.

PropertyValue
Molecular FormulaC53H42O10C_{53}H_{42}O_{10}
Molecular Weight838.905 g/mol
Boiling Point890.2 ± 65.0 °C (Predicted)
Density1.33 ± 0.1 g/cm³ (Predicted)
CAS Number85572-59-4

Antimicrobial Properties

Research has indicated that carbohydrate derivatives such as benzoylated glucopyranoses exhibit various antimicrobial activities. A study highlighted that derivatives of β-D-glucopyranose displayed significant bactericidal properties against both Gram-positive and Gram-negative bacteria, suggesting that the structural modifications in compounds like 6-O-trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose may enhance their biological efficacy .

Cytotoxicity and Anticancer Activity

Recent investigations have explored the cytotoxic effects of various glucopyranosides on cancer cell lines. For instance, compounds structurally similar to 6-O-trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose have shown promising results in inducing apoptosis in tumor cells. These findings suggest that the compound may interact with specific cellular pathways involved in cancer progression .

The mechanism by which these glucopyranosides exert their biological effects often involves the modulation of key signaling pathways. For example, they may influence the activity of enzymes or receptors involved in cell proliferation and apoptosis. The presence of multiple benzoyl groups is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets .

Study on Antimicrobial Activity

A study conducted by researchers at a university evaluated the antimicrobial efficacy of various glucopyranoside derivatives, including 6-O-trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose. The results demonstrated a significant reduction in bacterial growth when treated with this compound compared to control groups.

Cytotoxicity Assessment

In another study focused on cancer therapy, researchers tested the cytotoxic effects of several glucopyranosides on human cancer cell lines. The results indicated that compounds with similar structures to 6-O-trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents.

Q & A

Q. What is the primary role of 6-OOO-Trityl-1,2,3,4-tetra-OOO-benzoyl-β\betaβ-D-glucopyranose in carbohydrate synthesis?

This compound acts as a protected intermediate in glycosylation reactions. The trityl group at the 6-position and benzoyl groups at the 1,2,3,4-positions prevent undesired side reactions, enabling selective formation of glycosidic bonds. This protection strategy is critical for synthesizing oligosaccharides with precise stereochemistry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C) and mass spectrometry (MS) are standard. Benzoyl groups produce distinct aromatic signals (δ7.58.0δ \sim7.5–8.0 ppm in 1^1H NMR), while the trityl group appears as a singlet (δ7.27.4δ \sim7.2–7.4 ppm). High-resolution MS confirms molecular weight and purity .

Q. How do protecting groups influence the reactivity of this compound in glycosylation?

Benzoyl groups stabilize the intermediate oxocarbenium ion, enhancing electrophilicity at the anomeric center. The bulky trityl group at C6 sterically hinders nucleophilic attack, directing glycosylation to specific hydroxyl acceptors. This dual protection ensures regioselectivity and reduces side products .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high β\betaβ-selectivity in glycosylation using this donor?

β\beta-Selectivity is enhanced using Lewis acids like BF3_3·Et2_2O, which stabilize the transition state. Steric hindrance from the trityl group and low-temperature conditions (20-20^\circC to 00^\circC) further favor β\beta-anomer formation. Reaction progress should be monitored via TLC or HPLC .

Q. What strategies address contradictions in reported glycosylation yields with this donor?

Discrepancies often arise from moisture sensitivity or variations in Lewis acid activity. Systematic optimization of catalyst loading (e.g., 0.1–1.0 equiv BF3_3·Et2_2O), solvent purity (anhydrous CH2_2Cl2_2), and reaction time (1–24 hrs) is recommended. Comparative studies using TMSOTf or Sn(OTf)2_2 as alternatives may resolve inconsistencies .

Q. How does the choice of 6-OOO-protecting groups impact downstream deprotection?

The trityl group is acid-labile and can be removed selectively under mild acidic conditions (e.g., 80% AcOH, 50°C) without affecting benzoyl esters. This stepwise deprotection allows sequential functionalization of the glucopyranose scaffold .

Q. What are the challenges in synthesizing branched oligosaccharides using this donor?

Competing side reactions, such as aglycone transfer or incomplete glycosylation, require precise control of stoichiometry and temperature. Preactivation of the donor with a thiophilic activator (e.g., NIS/TfOH) improves efficiency. Computational modeling (DFT) can predict regiochemical outcomes .

Data Contradiction Analysis

Q. Why do studies report varying stereoselectivity for glycosylation with similar donors?

Contradictions often stem from differences in protecting group bulkiness (e.g., trityl vs. pivaloyl) or solvent polarity. For example, 6-OO-pivaloylated donors show higher β\beta-selectivity (α/β=3:97\alpha/\beta = 3:97) compared to benzyl-protected analogs due to increased steric hindrance .

Q. How can conflicting NMR data for intermediate structures be resolved?

Ambiguities in NMR assignments (e.g., overlapping signals) can be clarified using 2D techniques (HSQC, HMBC) or isotopic labeling. Cross-referencing with X-ray crystallography data of analogous compounds (e.g., benzyl-protected glucopyranosides) provides structural validation .

Methodological Best Practices

  • Synthetic Protocol :

    • Step 1 : Activate the donor with BF3_3·Et2_2O (0.5 equiv) in anhydrous CH2_2Cl2_2 at 15-15^\circC.
    • Step 2 : Add the glycosyl acceptor (1.2 equiv) and monitor via TLC (hexane/EtOAc 3:1).
    • Step 3 : Quench with NaHCO3_3, purify by silica gel chromatography, and characterize via NMR/MS .
  • Deprotection Workflow :

    • Trityl Removal : Treat with 80% AcOH (50°C, 2 hrs).
    • Benzoyl Removal : Use NaOMe/MeOH (0°C, 12 hrs) or NH3_3/MeOH .

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